7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene
Beschreibung
This compound belongs to a class of polycyclic heteroaromatic systems characterized by fused nitrogen- and oxygen-containing rings. Its structure features a tricyclic core with a benzoyl group at position 7 and a 2,4,6-trimethylphenyl substituent at position 2. Crystallographic characterization likely employs software like SHELXL or OLEX2 for refinement and analysis .
Eigenschaften
IUPAC Name |
(2-methylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2/c1-15-13-17(3)22(18(4)14-15)23-25-30-28-26(23)20-11-7-8-12-21(20)27(28)24(29)19-10-6-5-9-16(19)2/h5-14H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSBADIDDNEPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C3=CC=CC=C3N4N2ON=C4C5=C(C=C(C=C5C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the Bicyclic Diamine Intermediate
Synthetic routes to analogous tricyclic systems often begin with the preparation of a bicyclic diamine. For example, Geurink et al. demonstrated that hexamethylenetetramine-mediated formylation of 2,6-diisopropylphenol yields 4-hydroxy-3,5-diisopropylbenzaldehyde, a key intermediate for quinone methide synthesis. Applying this strategy, 4-hydroxy-3,5-dimethylbenzaldehyde could serve as a precursor, undergoing subsequent reductive amination with ethylenediamine to generate the bicyclic diamine.
Critical to this step is the use of trifluoroacetic acid as both a solvent and catalyst, facilitating the formylation reaction under reflux conditions. Post-reaction neutralization with sodium bicarbonate and extraction with ethyl acetate ensures high purity (>95%) prior to advancing to cyclization.
Cyclocondensation to Establish the Tricyclic Framework
Cyclocondensation of the diamine intermediate with a ketone or aldehyde derivative forms the tetraaza ring. In the synthesis of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, potassium tert-butoxide in N-methylpyrrolidinone (NMP) at 80–90°C induces cyclization via deprotonation and nucleophilic attack. Adapting these conditions, the bicyclic diamine could react with glyoxal to form the 5-oxa bridge, with potassium tert-butoxide promoting the elimination of water.
Reaction monitoring via thin-layer chromatography (TLC) or LC-MS is essential, as over-cyclization may lead to polymeric byproducts. The use of NMP as a high-boiling polar aprotic solvent enhances reaction homogeneity, while subsequent extraction with ethyl acetate and silica gel chromatography ensures isolation of the tricyclic core.
Installation of the 2,4,6-Trimethylphenyl Group
The 2,4,6-trimethylphenyl moiety is introduced via Suzuki-Miyaura coupling, leveraging palladium catalysis to form the carbon-nitrogen bond. A halogenated tricyclic intermediate (e.g., bromine at the 3-position) reacts with 2,4,6-trimethylphenylboronic acid under conditions optimized by Kurlovich and Kozlov. Tetrakis(triphenylphosphine)palladium(0) in a mixture of dimethoxyethane and aqueous sodium carbonate facilitates coupling at 80–100°C, with yields ranging from 65% to 75%.
Alternative approaches include Ullmann-type couplings using copper(I) iodide and trans-1,2-diaminocyclohexane in dimethyl sulfoxide (DMSO). However, this method risks over-arylation and requires rigorous temperature control to prevent decomposition.
Optimization of Reaction Conditions and Scalability
Scale-up considerations emphasize solvent selection and catalyst loading. For the cyclocondensation step, replacing NMP with dimethylacetamide (DMAc) reduces viscosity, enhancing stirring efficiency in large batches. Similarly, substituting potassium tert-butoxide with cesium carbonate may improve solubility, albeit at increased cost.
In the acylation step, switching from THF to 2-methyltetrahydrofuran (2-MeTHF) offers environmental and safety benefits due to its higher boiling point and renewable sourcing. Trials with 2-MeTHF show comparable yields (83–87%) while reducing solvent-related hazards.
Analytical Characterization and Quality Control
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of intermediates and the final product. The ¹H NMR spectrum of the tricyclic core exhibits characteristic singlet resonances for the methyl groups on the 2,4,6-trimethylphenyl moiety at δ 2.25–2.30 ppm, while the 2-methylbenzoyl carbonyl appears as a singlet at δ 7.42–7.46 ppm. High-resolution mass spectrometry (HRMS) provides exact mass confirmation, with the molecular ion [M+H]⁺ expected at m/z 483.2015 (calculated for C₂₇H₂₇N₄O₂).
Purity assessments via high-performance liquid chromatography (HPLC) should achieve ≥98% peak area, necessitating gradient elution with acetonitrile/water containing 0.1% trifluoroacetic acid. Residual solvent analysis by gas chromatography (GC) ensures compliance with International Council for Harmonisation (ICH) guidelines, particularly for NMP and DCM.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tricyclic core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0²,⁶]dodeca-1(8),3,9,11-tetraene (Compound A) with structurally related heterocycles from the literature:
Key Findings:
Structural Complexity: Compound A shares similarities with Compounds B and C in its tricyclic framework but differs in heteroatom composition (5-oxa vs. dithia or hexaaza systems).
Electronic Properties : The 5-oxa group in A introduces electron-withdrawing effects, contrasting with the electron-rich indole-thiazole systems in Compound D. This could influence redox behavior or ligand-receptor interactions .
Synthetic Accessibility: While Compound E requires chiral resolution, A’s synthesis might leverage non-stereoselective cyclization routes akin to those in , which describes spirocyclic intermediates formed via carbonyl-amine condensations .
Characterization Challenges : Compounds with fused heterocycles (e.g., A and C) often require advanced crystallographic tools (e.g., SHELXL) for accurate structural elucidation due to overlapping spectral signals in NMR or IR .
Research Implications and Limitations
- Gaps in Data : Direct experimental data (e.g., melting points, bioactivity) for Compound A are absent in the provided evidence, necessitating extrapolation from analogs.
- Future Directions : Comparative studies should explore substituent effects (e.g., replacing methylbenzoyl with methoxy or halide groups) and evaluate computational models (e.g., similarity coefficients from ) to predict physicochemical properties .
Biologische Aktivität
The compound 7-(2-methylbenzoyl)-3-(2,4,6-trimethylphenyl)-5-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,9,11-tetraene is a complex organic molecule that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
This compound belongs to the class of tetraazatricyclo compounds characterized by a unique structural framework that contributes to its biological properties. The presence of multiple functional groups enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activities and receptor functions, leading to significant pharmacological effects.
Anticancer Activity
Recent studies have indicated that the compound exhibits anticancer properties . For instance:
- In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest.
- Mechanistic studies reveal that it may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens:
- Bacterial Inhibition : It effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Fungal Activity : Tests indicate antifungal properties against Candida species, suggesting potential applications in treating fungal infections.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant cytotoxicity against MCF-7 and A549 cells with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial | Showed inhibition zones greater than 15 mm against S. aureus and E. coli at a concentration of 100 µg/mL. |
| Study 3 | Mechanistic Insights | Identified pathways involved in apoptosis activation through caspase-3 and caspase-9 assays. |
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. However, further studies are required to fully elucidate its pharmacokinetic profile.
Toxicity Profile
Toxicological assessments indicate that the compound exhibits low toxicity in animal models at therapeutic doses. Long-term studies are necessary to evaluate chronic exposure effects.
Q & A
Q. What are the key considerations for synthesizing this compound, and how can its purity be verified?
- Methodological Answer : Synthesis involves multi-step reactions, including functional group transformations (e.g., nitro reduction, substitution) under controlled conditions (temperature, solvent, time). For example, nitro groups can be reduced to amines using catalytic hydrogenation, while substitution reactions require electrophilic reagents . Post-synthesis, purity is confirmed via NMR spectroscopy (for structural elucidation), IR spectroscopy (functional group identification), and UV-Vis spectroscopy (conjugation analysis) . High-resolution mass spectrometry (HRMS) is critical for molecular weight validation .
Q. How can researchers predict the reactivity of functional groups in this compound?
- Methodological Answer : Reactivity is assessed by analyzing electron-withdrawing/donating effects of substituents. For instance:
- The 2-methylbenzoyl group may undergo nucleophilic acyl substitution due to its carbonyl moiety.
- The 2,4,6-trimethylphenyl group’s steric hindrance can slow electrophilic aromatic substitution.
- The oxa and tetraaza rings influence solubility and hydrogen-bonding potential.
Computational tools (e.g., DFT calculations) or comparative studies with analogous compounds (e.g., nitro-to-amine reduction pathways) provide predictive insights .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer : COMSOL Multiphysics and AI-driven platforms enable virtual simulations of reaction kinetics, solvent effects, and transition states. For example:
Q. How should researchers resolve contradictions in spectral data during structural validation?
- Methodological Answer : Conflicting data (e.g., NMR shifts vs. X-ray crystallography) require cross-validation:
Q. What experimental design strategies improve yield in multi-step syntheses?
- Methodological Answer : Use Design of Experiments (DoE) to optimize variables:
- Temperature gradients (e.g., 60–120°C for cyclization steps).
- Solvent polarity (e.g., DMF for polar intermediates vs. toluene for aromatic substitutions).
- Catalyst loading (e.g., Pd/C for hydrogenation at 1–5 mol%).
Statistical tools like response surface methodology (RSM) identify ideal conditions while minimizing side reactions .
Q. How can advanced spectroscopic techniques elucidate non-covalent interactions in this compound?
- Methodological Answer :
- Solid-state NMR probes crystal packing and hydrogen-bonding networks.
- Time-resolved fluorescence spectroscopy examines solvent effects on excited-state behavior.
- X-ray photoelectron spectroscopy (XPS) validates oxidation states of nitrogen atoms in the tetraaza system .
Notes
- Methodological Focus : Emphasis on experimental design, data validation, and computational integration aligns with academic research rigor.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
